molecular formula C9H15NO2 B15071433 2-azaspiro[3.5]nonane-1-carboxylic Acid CAS No. 759444-46-7

2-azaspiro[3.5]nonane-1-carboxylic Acid

Cat. No.: B15071433
CAS No.: 759444-46-7
M. Wt: 169.22 g/mol
InChI Key: FPFWJAOAPTZRDJ-UHFFFAOYSA-N
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Description

2-Azaspiro[35]nonane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.5]nonane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Azaspiro[3.5]nonane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azaspiro[3.5]nonane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.5]nonane-2-carboxylic acid
  • 2-Azaspiro[3.4]octane-1-carboxylic acid
  • 2-Azaspiro[3.3]heptane-1-carboxylic acid

Uniqueness

2-Azaspiro[3.5]nonane-1-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other spirocyclic compounds may not be as effective.

Properties

CAS No.

759444-46-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-azaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9(6-10-7)4-2-1-3-5-9/h7,10H,1-6H2,(H,11,12)

InChI Key

FPFWJAOAPTZRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC2C(=O)O

Origin of Product

United States

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